2-Chloro-1,4-dioxane

Description

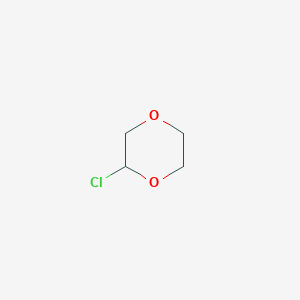

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c5-4-3-6-1-2-7-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEVIZKJOLPOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00487190 | |

| Record name | 1,4-Dioxane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23125-71-5 | |

| Record name | 1,4-Dioxane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactive Pathways of 2 Chloro 1,4 Dioxane

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the 2-position of the 1,4-dioxane (B91453) ring is susceptible to nucleophilic attack, leading to a variety of substituted dioxane derivatives. This reactivity is a cornerstone of its utility as a chemical intermediate. The presence of the ether oxygens influences the electronic environment of the C-Cl bond, facilitating its cleavage under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution reactions on 2-Chloro-1,4-dioxane can be carried out with a range of nucleophiles. The choice of reagent and reaction conditions is critical in directing the outcome of the reaction. For instance, reactions with amines can lead to the formation of aminodioxane derivatives. The synthesis of novel homo-N-nucleoside analogs has been achieved by reacting chlorosubstituted triazines with amino sugar analogs, demonstrating the utility of nucleophilic aromatic substitution. mdpi.com

In a general sense, these reactions are often performed in a suitable solvent that can facilitate the interaction between the substrate and the nucleophile. The temperature and the presence of a base can also be crucial factors. For example, the reaction of 2,4,5-trichloropyrimidine (B44654) with pyrrolidine (B122466) has been optimized by screening various bases, with stronger bases generally leading to higher yields. d-nb.info

| Reagent Type | Example Reagent | Conditions | Product Type |

| Amines | Pyrrolidine | Varies, can include a base like K₂CO₃ | Aminodioxane derivatives |

| Alkoxides | Sodium Methoxide | Typically in an alcohol solvent | Alkoxydioxane derivatives |

| Thiolates | Sodium Thiophenoxide | Aprotic solvent | Thioether dioxane derivatives |

This table provides illustrative examples of common reagents and conditions for nucleophilic substitution reactions of this compound.

Stereochemical Outcomes of Substitution

The stereochemistry of nucleophilic substitution at a chiral center is a fundamental aspect of organic chemistry. While this compound itself is often presented without explicit stereochemistry, reactions involving chiral derivatives or those that create a new stereocenter can have specific stereochemical outcomes. For instance, the reaction of chlorohydrin derivatives can proceed through an epoxide intermediate via an intramolecular nucleophilic substitution (SNi) mechanism, which influences the stereochemistry of the final product. umich.edu In the context of dioxane derivatives, the chair-like conformation of the ring can also play a role in the stereochemical course of the reaction.

Oxidation Reactions and Product Formation

Oxidation of this compound can lead to the formation of various oxygenated products, with the primary site of oxidation often being the carbon atom bearing the chlorine.

Oxidizing Agents and Mechanistic Insights (e.g., Formation of 2-hydroxy-1,4-dioxane)

Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can be used to oxidize this compound. The initial step in the oxidation of the related compound 1,4-dioxane by monooxygenase-containing bacteria is the formation of 2-hydroxy-1,4-dioxane. nih.govresearchgate.net This intermediate is then further oxidized to ß-hydroxyethoxyacetic acid (HEAA). nih.govresearchgate.neteuropa.eu While the direct oxidation of this compound to 2-hydroxy-1,4-dioxane is a plausible pathway, the presence of the chlorine atom can influence the reaction mechanism and the stability of the intermediates. The formation of 2-hydroxy-1,4-dioxane from 1,4-dioxane suggests that a similar hydroxylation could occur at the chlorinated carbon of this compound, potentially followed by the elimination of HCl to yield a ketone or further oxidation products.

| Oxidizing Agent | Potential Product(s) | Mechanistic Notes |

| Hydrogen Peroxide | 2-Hydroxy-1,4-dioxane, ring-opened products | Can proceed via radical or non-radical pathways. dss.go.th |

| Potassium Permanganate | Ring-opened carboxylic acids | Strong oxidant leading to extensive degradation. |

| Monooxygenases | 2-Hydroxy-1,4-dioxane (by analogy) | Enzymatic hydroxylation. nih.govresearchgate.net |

This table summarizes potential oxidizing agents and products for this compound.

Reduction Reactions and Product Formation

Reduction of this compound typically involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, leading to the formation of 1,4-dioxane.

Reducing Agents and Mechanistic Insights (e.g., Conversion to 1,4-dioxane)

A variety of reducing agents can effect the conversion of this compound to 1,4-dioxane. The mechanism of this reduction can vary depending on the reducing agent used. For example, metal hydrides like lithium aluminum hydride are potent reducing agents capable of cleaving carbon-halogen bonds. The reaction likely proceeds via a nucleophilic attack of the hydride ion on the carbon atom bearing the chlorine, displacing the chloride ion.

Another possible mechanism, particularly with dissolving metal reductions (e.g., sodium in an alcohol solvent), could involve the transfer of an electron to the C-Cl bond, leading to a radical anion intermediate which then fragments to a carbon-centered radical and a chloride ion. The carbon radical would then be quenched by a proton source.

| Reducing Agent | Product | Mechanistic Pathway |

| Lithium Aluminum Hydride | 1,4-Dioxane | Nucleophilic substitution by hydride (Sɴ2-like) |

| Sodium Borohydride | 1,4-Dioxane | Slower reduction, may require harsher conditions |

| Sodium in Alcohol | 1,4-Dioxane | Dissolving metal reduction (radical pathway) |

This table outlines common reducing agents and their mechanistic pathways for the reduction of this compound.

Elimination Reactions and Intermediate Species

The presence of a chlorine atom at the 2-position of the 1,4-dioxane ring introduces significant reactivity, making the molecule susceptible to elimination reactions. These reactions involve the removal of a hydrogen atom and the chlorine atom from adjacent carbons, leading to the formation of a double bond.

Elimination reactions of this compound can proceed through different mechanistic pathways, primarily the E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular) pathways. libretexts.org The specific mechanism is influenced by factors such as the strength of the base, the solvent, and the temperature.

E2 Mechanism: This pathway involves a single, concerted step where a base abstracts a proton from the carbon adjacent to the carbon-chlorine bond, simultaneously with the departure of the chloride ion. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the this compound substrate and the base. uou.ac.in Strong bases favor the E2 pathway. The stereochemistry of this reaction requires an anti-periplanar arrangement of the hydrogen and the chlorine atoms, meaning they must be in the same plane but on opposite sides of the C-C bond. msuniv.ac.in For the chair conformation of the dioxane ring, this typically requires both the hydrogen and the chlorine to be in axial positions. msuniv.ac.in

E1 Mechanism: This two-step pathway begins with the slow departure of the chloride leaving group to form a carbocation intermediate. libretexts.org This is followed by a rapid deprotonation by a base (which can be a weak base or the solvent) to form the alkene. libretexts.orgmsuniv.ac.in The rate of the E1 reaction is dependent only on the concentration of the substrate. msuniv.ac.in Conditions that favor the E1 pathway include the use of a poor base and a polar, protic solvent. The stability of the carbocation intermediate is a key factor; since this compound is a secondary halide, it can form a relatively stable secondary carbocation, making the E1 pathway plausible. msuniv.ac.in

A third mechanism, the E1cB (Elimination, unimolecular, conjugate Base), is also possible, particularly if the beta-hydrogen is sufficiently acidic. libretexts.orguou.ac.in This pathway involves the initial formation of a carbanion, followed by the loss of the leaving group. libretexts.org The dehydrochlorination of similar 1,2-chlorohydrins has been shown to proceed via a two-step mechanism involving a conjugate base, which is analogous to the E1cB pathway. researchgate.net

| Characteristic | E1 Pathway | E2 Pathway |

|---|---|---|

| Number of Steps | Two (Leaving group departs, then proton abstraction) | One (Concerted proton abstraction and leaving group departure) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Requirement | Weak base is sufficient | Strong base required |

| Intermediate | Carbocation | None (Transition state only) |

| Stereochemistry | No specific requirement | Anti-periplanar geometry required |

The primary product of the elimination of hydrogen chloride (HCl) from this compound is 2,3-dihydro-1,4-dioxine. This compound is a conjugated diene and is generated when this compound is subjected to acidic or radical conditions.

2,3-Dihydro-1,4-dioxine is characterized by heightened reactivity compared to its precursor, this compound. The presence of the electron-rich alkene functional group makes it highly susceptible to attack by electrophiles. For instance, it readily undergoes electrophilic chlorination. This contrasts with the reactivity of this compound itself, which is more prone to nucleophilic substitution at the carbon bearing the chlorine atom. While related to the more unstable 1,4-dioxin, 2,3-dihydro-1,4-dioxin behaves as a typical unsaturated ether. thieme-connect.de

E1 and E2 Elimination Pathways

Oxonium Complex Formation and Catalytic Roles

The two oxygen atoms in the this compound ring possess lone pairs of electrons, enabling them to act as Lewis bases and form coordinate covalent bonds with various electron-deficient species.

This compound can form oxonium complexes with a range of substances, including salts, mineral acids, and halogens. This behavior is well-documented for its parent compound, 1,4-dioxane, which forms similar complexes. nih.gov In these interactions, one of the ether oxygens donates a pair of electrons to a Lewis acid (e.g., a metal cation from a salt) or a proton from a mineral acid, forming an oxonium ion where the oxygen atom bears a positive charge. For example, the interaction with a mineral acid like HCl would involve the protonation of an ether oxygen. jove.comlibretexts.org Similarly, halogens can act as electrophiles, accepting electron density from the oxygen atoms. These complexes can be stable and isolable in some cases. nih.govacs.org

The oxonium complexes formed by this compound are not merely chemical curiosities; they can function as active catalysts and reagents in chemical reactions. By forming these complexes, the compound can facilitate the formation of new chemical bonds and the transformation of various substrates.

Drawing a parallel with 1,4-dioxane, these oxonium complexes are utilized as catalysts for specific reactions such as anhydrous acid reactions, brominations, and sulfonations. nih.gov The dioxane molecule can act as a stable reaction medium that solubilizes reagents and stabilizes reactive intermediates. nih.gov The presence of the chloro group in this compound can modulate this catalytic activity, potentially enhancing reactivity in certain transformations. Its use as a solvent in catalyzed reactions, such as the formamide-catalyzed production of alkyl chlorides, highlights the utility of the dioxane framework in synthesis. researchgate.net

Interactions with Salts, Mineral Acids, and Halogens

Ring-Opening Reaction Mechanisms of Cyclic Ethers

While six-membered cyclic ethers like this compound are generally more stable and less reactive than their three-membered counterparts (epoxides) due to lower ring strain, they can undergo ring-opening reactions under specific, often harsh, conditions. libretexts.orglibretexts.org

The most common mechanism for the ring-opening of cyclic ethers is acid-catalyzed nucleophilic substitution. jove.commasterorganicchemistry.com The reaction proceeds via the following general steps:

Protonation: The first step is the protonation of one of the ether oxygen atoms by a strong acid. This converts the ether into a good leaving group (an alcohol), forming a cyclic oxonium ion. jove.comlibretexts.org

Nucleophilic Attack: A nucleophile then attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen. libretexts.org This attack can proceed via an S_N_1 or S_N_2 mechanism.

S_N_2 Mechanism: In this concerted mechanism, the nucleophile attacks the carbon atom, leading to the simultaneous cleavage of the carbon-oxygen bond. This results in an inversion of stereochemistry at the site of attack. libretexts.org For an unsymmetrical ether, the attack generally occurs at the less sterically hindered carbon. jove.com

S_N_1 Mechanism: This pathway involves the cleavage of the C-O bond to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org This mechanism is favored if one of the carbons adjacent to the oxygen can form a stable carbocation (e.g., a tertiary carbon). jove.com The nucleophilic attack in this case would preferentially occur at the more substituted carbon. libretexts.orgmasterorganicchemistry.com

Another pathway for ring-opening involves the use of Frustrated Lewis Pairs (FLPs). For example, the strong Lewis acid B(C₆F₅)₃ can coordinate to the ether oxygen of 1,4-dioxane, and in the presence of a suitable base, this interaction can induce the cleavage of a C-O bond to yield a ring-opened zwitterionic product. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₄H₇ClO₂ |

| 1,4-Dioxane | C₄H₈O₂ |

| 2,3-Dihydro-1,4-dioxine | C₄H₆O₂ |

| Hydrogen chloride | HCl |

| 1,4-Dioxin | C₄H₄O₂ |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ |

Lewis Acid-Initiated Cleavage Mechanisms

The interaction of cyclic ethers with Lewis acids is a fundamental process in organic chemistry, often leading to ring-opening polymerization or cleavage. In the case of this compound, the coordination of a Lewis acid to one of the ring's oxygen atoms is the initiating step. This coordination enhances the electrophilicity of the ring and facilitates the cleavage of a carbon-oxygen bond.

The mechanism commences with the formation of an oxonium ion complex. The Lewis acid (LA) attacks one of the lone pairs of an oxygen atom, creating a positively charged oxonium center. This polarization weakens the adjacent C-O bonds. The presence of the chlorine atom on the C2 position introduces an inductive electron-withdrawing effect, which can influence which C-O bond is preferentially cleaved.

Mechanism Pathway:

Formation of Oxonium Ion: A Lewis acid coordinates with one of the oxygen atoms of the this compound ring. This creates a highly reactive oxonium ion intermediate.

C-O Bond Cleavage: The formation of the oxonium ion weakens the adjacent C-O bonds. Cleavage of one of these bonds can occur, leading to a carbocationic intermediate. The stability of this carbocation is a crucial factor in determining the reaction pathway. The presence of the adjacent oxygen atom can stabilize the positive charge through resonance, forming an oxocarbenium ion.

Nucleophilic Attack/Rearrangement: The resulting intermediate can then be attacked by a nucleophile present in the reaction medium or undergo rearrangement.

Research on the Lewis acid-catalyzed reactions of similar cyclic ethers provides insight into this process. For instance, strong Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective in catalyzing reactions involving cyclic ethers, while others like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) may be less effective or lead to decomposition in a dioxane medium. semanticscholar.orgpitt.edu The choice of Lewis acid is therefore critical. Studies on the degradation of polyethylene (B3416737) glycols to 1,4-dioxane using Lewis superacids also highlight the role of oxonium ion intermediates in C-O bond scission. nih.gov In the context of polymerization, various metal halides, including SnCl₄, InCl₃, and ZnCl₂, are used to initiate the living cationic polymerization of vinyl ethers in 1,4-dioxane, underscoring the ability of Lewis acids to activate the dioxane ring. acs.orgacs.org

A proposed mechanism for the Lewis acid-initiated cleavage of this compound is depicted below. The initial coordination of the Lewis acid to the oxygen atom at the 4-position would lead to the formation of an oxocarbenium ion at C5. Alternatively, coordination to the oxygen at the 1-position could lead to an α-chloro oxocarbenium ion at C2. The relative stability of these intermediates would dictate the major reaction pathway.

| Lewis Acid | Role in Reaction | Observed Effect in Dioxane Systems |

| BF₃·OEt₂ | Catalyst | Effective in promoting reactions. semanticscholar.org |

| TiCl₄, SnCl₄, FeCl₃ | Catalyst | Often show low to no product formation in 1,4-dioxane. semanticscholar.org |

| [Bis(perchlorocatecholato)silane] | Lewis Superacid Catalyst | Capable of C-O bond metathesis in polyethers to form dioxane. nih.gov |

| ZnCl₂, AlCl₃, HfCl₄, ZrCl₄ | Co-initiator (with base) | Induces living cationic polymerization. acs.org |

Nucleophile-Mediated Ring-Opening

The chlorine atom at the C2 position of this compound serves as a leaving group, making this position susceptible to nucleophilic attack. These reactions can proceed via several mechanistic pathways, including direct substitution (Sₙ2), internal substitution (Sₙi), or elimination-addition sequences.

Direct Nucleophilic Substitution (Sₙ2):

In a typical Sₙ2 mechanism, a nucleophile directly attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry. Strong nucleophiles such as alkoxides, amines, and thiolates can displace the chloride ion. The Williamson ether synthesis, where an alkoxide displaces a halide, serves as a classic model for this type of reaction with this compound. masterorganicchemistry.com

Reaction with Amines:

The reaction of this compound with primary or secondary amines is expected to yield the corresponding 2-amino-1,4-dioxane derivatives. Studies on analogous systems, such as the reaction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride, suggest the possibility of an initial intramolecular nucleophilic substitution to form a strained intermediate (an aziridine (B145994) in that case), which then undergoes ring-opening. psu.edu In the case of this compound reacting with an external amine, a direct Sₙ2 displacement is a more likely pathway. rsc.org

Reaction with Alkoxides:

Reaction with an alkoxide (RO⁻) would proceed via an Sₙ2 mechanism to yield a 2-alkoxy-1,4-dioxane. The reaction is typically carried out in the corresponding alcohol as a solvent. The strength of the alkoxide as a base can also lead to competing elimination reactions.

Internal Nucleophilic Substitution (Sₙi):

The Sₙi mechanism, or substitution nucleophilic internal, is characterized by retention of configuration and is often observed in reactions involving dioxane as a solvent. wikipedia.org In this pathway, the nucleophile is delivered from the same face as the leaving group, often through a cyclic intermediate. For this compound, the participation of one of the ring oxygens as an internal nucleophile could facilitate the departure of the chloride, forming a bicyclic oxonium ion intermediate, which is then attacked by an external nucleophile.

Reaction with Grignard Reagents:

Grignard reagents (RMgX) are potent nucleophiles and strong bases. Their reaction with this compound can lead to the formation of a new carbon-carbon bond, yielding a 2-alkyl- or 2-aryl-1,4-dioxane. cmu.edumdma.ch The reaction is typically performed in an ethereal solvent like THF. The Schlenk equilibrium is relevant here, as Grignard reagents exist in equilibrium with diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, which can be influenced by the presence of dioxane. wikipedia.orgacs.org

| Nucleophile | Product Type | Probable Mechanism | Research Findings |

| Amines (R₂NH) | 2-(Dialkylamino)-1,4-dioxane | Sₙ2 | Chlorine on similar heterocyclic systems is readily displaced by amines. rsc.orgrsc.org |

| Alkoxides (RO⁻) | 2-Alkoxy-1,4-dioxane | Sₙ2 | Classic Williamson ether synthesis model. masterorganicchemistry.com |

| Grignard Reagents (RMgX) | 2-Alkyl/Aryl-1,4-dioxane | Nucleophilic Substitution | Grignard reagents effectively alkylate similar chloro-substituted compounds. cmu.edumdma.ch |

| Hydrazine (N₂H₄) | 2-Hydrazinyl-1,4-dioxane | SₙAr (by analogy) | Reactions with similar activated chloroarenes are well-documented. semanticscholar.orgresearchgate.net |

The reactivity of this compound is thus a rich area of study, with pathways influenced by the choice of reagents and reaction conditions. The interplay between the ether oxygens and the chloro substituent governs the mechanistic landscape, leading to a variety of potential synthetic transformations.

Derivatization Chemistry and Applications in Organic Synthesis

Synthesis of Functionalized Dioxane Derivatives

The presence of the chlorine atom adjacent to an ether oxygen atom classifies 2-Chloro-1,4-dioxane as an α-chloro ether, a class of compounds known for their high reactivity. This reactivity is central to its use in synthesizing functionalized dioxane derivatives.

The chlorine atom in this compound can theoretically be displaced by a variety of nucleophiles via nucleophilic substitution reactions. However, its synthetic utility is dominated by a competing and often favored reaction pathway: elimination.

Detailed research findings indicate that this compound is frequently a transient intermediate that readily undergoes dehydrochlorination (elimination of HCl). sciencemadness.org This E1 elimination is facilitated by the exceptional stability of the resulting oxocarbenium ion intermediate. sciencemadness.org The product of this elimination is 2,3-dihydro-1,4-dioxine, an electron-rich alkene. sciencemadness.org This high propensity for elimination makes controlled nucleophilic substitution reactions challenging, as the reactive nature of the starting material and intermediates can sometimes lead to the formation of complex mixtures or polymeric tars. sciencemadness.org

Table 1: Competing Reaction Pathways of this compound

| Reaction Type | Description | Product Type |

| Nucleophilic Substitution | A nucleophile (Nu⁻) displaces the chloride ion. | 2-Substituted-1,4-dioxane |

| Elimination (E1) | Loss of HCl to form a double bond within the ring. | 2,3-Dihydro-1,4-dioxine |

Dioxazines are a class of heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a six-membered ring. While numerous synthetic strategies exist for producing various dioxazine isomers, the use of this compound as a direct precursor for their synthesis is not prominently documented in scientific literature. Established methods for synthesizing 1,4,2-dioxazines, for example, often involve the reaction of aromatic chlorooximes with 2-chloroethanol (B45725) or the cyclization of N-acyl-O-(β-haloethyl)-hydroxylamines, rather than derivatization of a pre-formed dioxane ring. researchgate.netgoogle.com

Introduction of Diverse Functional Groups

This compound as a Building Block in Complex Molecule Synthesis

The inherent reactivity of this compound positions it as a potentially valuable building block for constructing more elaborate molecules, including those with applications in pharmaceuticals, agrochemicals, and general heterocyclic chemistry.

There is ongoing research into the potential of this compound as a precursor for pharmaceutical compounds. Although direct applications in the synthesis of existing drugs are not widely reported, its status as a reactive heterocycle is significant. Chloro-substituted heterocyclic compounds are a cornerstone of medicinal chemistry, serving as versatile intermediates for generating molecular diversity through reactions like nucleophilic substitution. nih.govmdpi.com The 1,4-dioxane (B91453) framework itself is present in a number of biologically active molecules, making derivatives accessible from this compound a subject of interest for future drug discovery programs. nih.gov

Similar to its potential in pharmaceuticals, the specific use of this compound as a key intermediate in the synthesis of commercial agrochemicals is not extensively detailed. However, related heterocyclic structures are known to possess biological activity relevant to agriculture. For instance, certain dioxazine derivatives have been investigated for their properties as microbicides. This suggests that derivatives of this compound could be explored for similar applications in crop protection.

The most clearly defined role of this compound in synthesis is as a key, transient intermediate in the preparation of other functionalized dioxane derivatives, most notably trans-2,3-dichloro-1,4-dioxane (B1587903). sciencemadness.orgsciencemadness.org

The reaction mechanism does not proceed by simple sequential chlorination of the dioxane ring. Instead, it follows a multi-step pathway where this compound is the critical link.

Monochlorination: 1,4-Dioxane is first chlorinated to produce this compound. sciencemadness.org

Elimination: This monochlorinated intermediate rapidly undergoes elimination of HCl to form 2,3-dihydro-1,4-dioxine. sciencemadness.orgsciencemadness.org

Addition: The resulting 2,3-dihydro-1,4-dioxine is an electron-rich alkene and is significantly more reactive towards electrophilic addition than the parent dioxane ring. It readily reacts with another molecule of chlorine to yield the final trans-2,3-dichloro-1,4-dioxane product. sciencemadness.org

This pathway explains the experimental observation that monochlorodioxane is often absent from the final reaction mixture, as it is consumed almost as quickly as it is formed. sciencemadness.org

Table 2: Reaction Pathway for the Synthesis of trans-2,3-Dichloro-1,4-dioxane

| Step | Reactant(s) | Intermediate(s) | Product |

| 1 | 1,4-Dioxane, Chlorine | This compound | - |

| 2 | This compound | 2,3-Dihydro-1,4-dioxine | - |

| 3 | 2,3-Dihydro-1,4-dioxine, Chlorine | - | trans-2,3-Dichloro-1,4-dioxane |

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Stability Studies

The six-membered 1,4-dioxane (B91453) ring is not planar and, similar to cyclohexane, adopts non-planar conformations to relieve ring strain. The most stable conformation is the chair form. However, the introduction of a chlorine substituent at the 2-position leads to the possibility of two distinct chair conformers: one with the chlorine atom in an axial position and one with it in an equatorial position. The relative stability of these conformers is dictated by a balance of steric and stereoelectronic effects.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent on a heterocyclic ring to favor the axial orientation, even when steric factors would predict the equatorial position to be more stable. While classically described in 1,3-dioxane (B1201747) systems, analogous hyperconjugative interactions are crucial in determining the conformational equilibrium in substituted 1,4-dioxanes.

In the case of chloro-substituted 1,4-dioxanes, a key stabilizing interaction is the negative hyperconjugation between a lone pair (LP) of the oxygen atom at position 4 and the anti-bonding orbital (σ) of the adjacent axial C-Cl bond (LP O → σ C-Cl). chemmethod.com This delocalization of electron density stabilizes the axial conformer. Theoretical studies on trans-2,5-dichloro-1,4-dioxane, a closely related molecule, have shown that the axial conformer is more stable than the equatorial one. chemmethod.com This preference is attributed to the significant LP (2)O → σ* (C-X) negative hyperconjugation interaction, which is present in the axial conformation and leads to a lengthening of the C-Cl bond. chemmethod.com

For 2-chloro-1,3-dioxane, a structural isomer, Natural Bond Orbital (NBO) analysis has been used to quantify the anomeric effect. The stabilization energy associated with the nO → σC-Cl interaction is a key factor favoring the axial conformer. rsc.org As the C-Cl bond is stretched, this hyperconjugative stabilization becomes even more pronounced, highlighting its importance in chemical reactivity. rsc.org Although the geometric arrangement is different in 2-chloro-1,4-dioxane, similar stereoelectronic principles apply, with the interaction between oxygen lone pairs and the σ orbital of the C-Cl bond playing a significant role in conformational stability.

The 1,4-dioxane ring is flexible and can interconvert between different conformations. The primary pathway for the chair-to-chair interconversion involves passing through higher-energy twist (or skew-boat) conformations. For the parent 1,4-dioxane molecule, the chair conformer is the global minimum on the potential energy surface. researchgate.netresearchgate.net The equilibrium is almost entirely shifted toward the chair conformer, with populations of twist-boat forms being exceptionally low (less than 0.01%). researchgate.netresearchgate.net

The interconversion pathway from a chair form proceeds through a transition state to a twist-boat intermediate. This twist-boat can then pseudorotate through a boat transition state to its enantiomeric twist-boat form, which can then convert to the inverted chair conformation. Theoretical studies on the parent 1,4-dioxane have calculated the energy barrier for the chair-to-twist conversion. researchgate.net

For this compound, the presence of the chlorine substituent affects the energy of the conformers and the barriers to interconversion. The relative energies of the axial and equatorial chair forms, as well as the various twist and boat intermediates and transition states, will be altered. While specific energy values for the interconversion pathways of this compound are not detailed in the searched literature, the fundamental pathways are expected to be analogous to those of 1,4-dioxane itself. The stability of the axial conformer due to the anomeric effect suggests that the energy landscape will be biased, with the axial-chair being the lowest energy conformer.

Anomeric Effects and Their Influence on Conformation

Electronic Structure and Bonding Characterization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a quantitative picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.

In the context of this compound, NBO analysis is essential for quantifying the anomeric effect. The key interaction is the donation of electron density from the lone pairs of the oxygen atoms to the antibonding σ* orbital of the carbon-chlorine bond. The stabilization energy (E2) associated with this donor-acceptor interaction can be calculated to measure the strength of the effect.

In a study of trans-2,5-dihalo-1,4-dioxanes, NBO analysis confirmed that the variation in C-X bond distances between axial and equatorial conformers is explained by the LP (2)O → σ* (C-X) negative hyperconjugation. chemmethod.com For the closely related 2-chloro-1,3-dioxane, NBO analysis has been used to calculate the stabilization energies, providing a clear rationale for the preference of the axial conformer. researchgate.netresearchgate.nettandfonline.com These studies show a direct correlation between the magnitude of the E2 stabilization energy and the strength of the anomeric effect. researchgate.net

The table below presents illustrative NBO analysis data for the axial and equatorial conformers of the related compound 2-chloro-1,3-dioxane, calculated at the B3LYP/6-311+G** level. This demonstrates the type of data obtained and the magnitude of the stabilizing interactions.

| Interaction | Axial Conformer | Equatorial Conformer |

|---|---|---|

| endo-AE (LP O → σ* C-Cl) | 4.33 | 0.85 |

| exo-AE (LP Cl → σ* C-O) | 1.57 | 2.23 |

Data derived from studies on 2-chloro-1,3-dioxane and are for illustrative purposes. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties that determine a molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

These orbital energies can be used to calculate global chemical reactivity descriptors based on conceptual DFT. For the parent 1,4-dioxane molecule, DFT calculations have been used to determine these properties.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of charge transfer.

For this compound, the presence of the chlorine atom would lower the HOMO and LUMO energy levels compared to 1,4-dioxane and alter the HOMO-LUMO gap, thereby changing its chemical hardness and electronegativity. While specific calculated values for this compound are not available in the cited literature, theoretical studies on similar halogenated dioxanes confirm that these properties can be reliably calculated to understand and predict reactivity. researchgate.netnih.gov

The table below shows the calculated global properties for the parent 1,4-dioxane molecule, providing a baseline for comparison.

| Property | Value |

|---|---|

| E_HOMO (eV) | -7.45 |

| E_LUMO (eV) | 0.87 |

| Electronegativity (χ) (eV) | 3.29 |

| Chemical Hardness (η) (eV) | 4.16 |

Data for the parent 1,4-dioxane molecule from DFT calculations.

Natural Bond Orbital (NBO) Analysis

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

A variety of quantum chemical methods are employed to study molecules like this compound. These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental parameters. They provide a rigorous way to solve the Schrödinger equation. Studies on related 1,2- and 1,3-dioxane systems have utilized HF and MP2 methods to optimize geometries and determine the relative stability of conformers. researchgate.netnih.gov

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. Hybrid functionals, such as B3LYP, are particularly popular as they combine a portion of exact exchange from HF theory with exchange and correlation functionals from DFT, often yielding high accuracy at a reasonable computational cost. Numerous studies on parent and substituted dioxanes have successfully used DFT methods (e.g., B3LYP, LC-BLYP) with various basis sets (e.g., 6-31G*, 6-311+G**) to investigate conformational energies, anomeric effects, and electronic properties. chemmethod.comresearchgate.netresearchgate.net

These computational methods are indispensable for building a detailed understanding of the structure-property relationships in this compound, providing insights that are often difficult or impossible to obtain through experimental means alone.

Prediction of Molecular Geometries and Energies

Theoretical calculations are crucial for determining the three-dimensional structure and conformational energetics of this compound. The 1,4-dioxane ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of a chlorine substituent at the C2 position introduces two possible chair conformers: one with the chlorine atom in an axial position and another with it in an equatorial position.

Computational studies, employing methods such as second-order Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT) with the B3LYP functional, and Hartree-Fock (HF) using the 6-31G* basis set, have been conducted on 2-substituted 1,4-dioxanes to determine their preferred geometries and relative energies. nih.gov These calculations involve optimizing the bond lengths, bond angles, and torsion angles for both the axial and equatorial conformers to find the lowest energy (most stable) structures.

The relative stability of the two conformers is primarily governed by a balance of steric effects and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a ring heteroatom) to occupy the axial position, despite the steric hindrance this may cause. This preference is explained by a stabilizing hyperconjugative interaction, where a non-bonding lone pair (n) from the ring oxygen atom (O1) donates electron density into the antibonding orbital (σ) of the adjacent axial C-Cl bond (nO → σC-Cl).

For this compound, theoretical calculations consistently show that the axial conformer is more stable than the equatorial conformer, indicating a significant anomeric effect. nih.govtandfonline.com The energy difference between the two conformers is a key output of these calculations and quantifies the magnitude of this effect. A linear free energy relationship has been established between the calculated anomeric effect and the inductive substituent constants (σI) for a series of 2-substituted-1,4-dioxanes. nih.gov The stability is influenced by a combination of resonance, hyperconjugation, inductive effects, steric hindrance, and electrostatic interactions. nih.gov

Below is a table summarizing the types of computational data generated for predicting the molecular geometry and energy of this compound.

| Calculated Property | Axial Conformer | Equatorial Conformer | Purpose |

| Relative Energy (kcal/mol) | Lower Energy | Higher Energy | Determines the most stable conformer and quantifies the anomeric effect. |

| Bond Lengths (Å) | Optimized C-Cl, C-O, C-C, C-H | Optimized C-Cl, C-O, C-C, C-H | Provides precise structural parameters for each stable geometry. |

| Bond Angles (degrees) | Optimized O-C-Cl, C-O-C, etc. | Optimized O-C-Cl, C-O-C, etc. | Defines the three-dimensional arrangement of atoms. |

| Torsion Angles (degrees) | Optimized ring torsions | Optimized ring torsions | Confirms the chair conformation and the substituent orientation. |

| Dipole Moment (Debye) | Calculated value | Calculated value | Relates to the overall polarity of each conformer. |

Modeling of Reaction Pathways and Transition States

Computational modeling is also instrumental in elucidating the reaction mechanisms of this compound. As a reactive intermediate, it readily undergoes reactions such as elimination. The principal reaction pathway identified is the elimination of hydrogen chloride (HCl) to form the more stable, conjugated diene, 2,3-dihydro-1,4-dioxine. mdpi.com

Theoretical methods, particularly DFT, are used to model the entire reaction coordinate for this elimination. This involves identifying and characterizing the structures and energies of the reactant (this compound), the product (2,3-dihydro-1,4-dioxine), and, most importantly, the transition state that connects them.

The modeling of the transition state is critical for understanding the reaction's feasibility and kinetics. For the elimination of HCl from this compound, the transition state would feature:

An elongated C-Cl bond as it begins to break.

An elongated C-H bond on the adjacent carbon (C3) as the proton is abstracted.

The partial formation of a double bond between C2 and C3.

The anomeric effect, which stabilizes the axial ground state, also plays a crucial role in facilitating this reaction. The hyperconjugative interaction (nO → σ*C-Cl) that stabilizes the axial C-Cl bond also weakens it, predisposing it to cleavage and lowering the activation energy for elimination. rsc.org As the C-Cl bond stretches on the path to the transition state, this hyperconjugative contribution becomes even more dominant, further stabilizing the transition state and promoting the reaction. rsc.org

Computational chemists use techniques like transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate the reaction rate constants from the computed properties of the reactants and the transition state. researchgate.net

The table below outlines the key aspects of modeling this reaction pathway.

| Computational Task | Description | Insights Gained |

| Reactant Optimization | Calculation of the lowest energy structure of axial this compound. | Provides the starting point energy for the reaction coordinate. |

| Product Optimization | Calculation of the structure of 2,3-dihydro-1,4-dioxine. | Determines the overall thermodynamics (exothermicity/endothermicity) of the reaction. |

| Transition State Search | Locating the first-order saddle point on the potential energy surface between reactant and product. | Identifies the structure of the highest energy point along the minimum energy path. |

| Frequency Calculation | Performed on all optimized structures. | Confirms that reactants and products are true minima (all real frequencies) and that the transition state is correct (one imaginary frequency corresponding to the reaction coordinate). |

| Activation Energy (Ea) Calculation | The energy difference between the transition state and the reactant. | A primary determinant of the reaction rate; a lower Ea means a faster reaction. |

| Natural Bond Orbital (NBO) Analysis | Analysis of the electron delocalization (hyperconjugation) in the reactant and along the reaction pathway. | Quantifies the stereoelectronic effects that drive the reaction. rsc.org |

Advanced Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Chloro-1,4-dioxane. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, and it is crucial for studying the molecule's dynamic behavior and stereochemistry.

NMR spectroscopy is highly effective for real-time monitoring of chemical reactions to determine conversion rates and identify products. In syntheses involving this compound or its precursors, such as the chlorination of 1,4-dioxane (B91453), ¹H NMR can be used to track the disappearance of starting material signals and the concurrent appearance of product signals. orgsyn.org For instance, in the synthesis of the related compound trans-2,3-dichloro-1,4-dioxane (B1587903), the reaction progress is monitored by observing the changes in the NMR spectrum over time. orgsyn.org After 9 hours, approximately 50% conversion is observed, reaching 90% completion after 33 hours. orgsyn.org This allows for the optimization of reaction conditions and ensures the desired product is obtained.

A similar approach can be applied to reactions forming this compound, where specific proton signals corresponding to the chlorinated ring would be monitored. The absence of starting material signals can also confirm when a reaction has reached completion. orgsyn.org

Table 1: Illustrative ¹H NMR Data for Monitoring Dioxane Chlorination

| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Observation During Reaction |

| 1,4-Dioxane (Starting Material) | -O-CH₂-CH₂-O- | ~3.7 | Signal intensity decreases over time |

| This compound (Product) | -CH(Cl)- | Higher (downfield) | Signal appears and increases in intensity |

| This compound (Product) | -CH₂- | Complex multiplet | Signal pattern evolves as product forms |

Note: This table is illustrative. Actual chemical shifts depend on the solvent and specific reaction conditions.

The stereochemistry of substituted dioxanes, including the specific conformation and the relative orientation of substituents, is critical to their chemical properties. NMR techniques, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments, are vital for these assignments. nih.govrsc.org The magnitude of coupling constants can be related to the dihedral angle between protons via the Karplus equation, helping to determine the chair or twist conformation of the dioxane ring. liverpool.ac.uk For chlorinated dioxanes, the position of the chlorine atom (axial or equatorial) significantly influences the chemical shifts of nearby protons.

In the case of the analogous compound trans-2,3-dichloro-1,4-dioxane, detailed ¹H NMR analysis has been used to confirm its structure. orgsyn.orgchemicalbook.com The spectrum shows a sharp singlet for the two equivalent protons on the chlorinated carbons and a complex multiplet for the remaining methylene (B1212753) protons, consistent with the trans configuration. orgsyn.org

Table 2: Reported ¹H NMR Spectral Data for trans-2,3-dichloro-1,4-dioxane

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Reference |

| ClCHO | 5.95 | singlet | - | orgsyn.org |

| CH₂ | 3.40–4.57 | AA'BB' multiplet | - | orgsyn.org |

| H-2, H-3 | 5.950 | - | J(A,A') = 0.36 | chemicalbook.com |

| H-5a, H-6a | 4.363 | - | J(B,B') = 12.37 | chemicalbook.com |

| H-5e, H-6e | 3.701 | - | J(C,C') = 0.59 | chemicalbook.com |

Solvent: CCl₄. Data from related compound used for illustrative purposes.

Monitoring Reaction Progress and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. It is particularly well-suited for analyzing reaction mixtures or environmental samples that may contain this compound. researchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information that helps identify each component.

Detecting chlorinated ethers like this compound at low concentrations requires specific optimization of the GC-MS method. For aqueous samples, sample preparation techniques like solid-phase extraction (SPE) or static headspace (SH) injection are often employed to pre-concentrate the analyte and remove interfering matrix components. mdpi.comclu-in.orgresearchgate.net The choice of GC column, typically a mid-polarity column like a DB-624, is critical for achieving good separation of cyclic ethers. gcms.cz

For mass spectrometric detection, operating in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity. mdpi.comnih.gov In SIM mode, the mass spectrometer is set to detect only specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte, such as the molecular ion of this compound and its key fragments. This reduces chemical noise and allows for lower detection limits compared to full-scan mode. clu-in.org

Table 3: Typical Optimized GC-MS Parameters for Dioxane Analysis

| Parameter | Setting | Purpose | Reference |

| Sample Prep | Static Headspace (SH) | Isolates volatile analytes from matrix | nih.govshimadzu.com |

| GC Column | SH-I-624 Sil MS or DB-624 | Good resolution for polar/volatile compounds | gcms.czshimadzu.com |

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column | gcms.czshimadzu.com |

| Oven Program | Temperature Gradient | Separates compounds based on boiling point | gcms.cz |

| MS Detector | Triple Quadrupole (MS/MS) | High sensitivity and selectivity | gcms.cz |

| MS Mode | Selected Ion Monitoring (SIM) | Improves signal-to-noise for target analytes | mdpi.comclu-in.org |

Note: These parameters are for general 1,4-dioxane analysis and would be adapted for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key structural features: the C-O-C ether linkages and the C-Cl bond.

The spectrum is expected to show strong C-O stretching vibrations, typical for cyclic ethers, in the region of 1150-1050 cm⁻¹. The C-Cl stretching vibration generally appears in the fingerprint region, between 850 and 550 cm⁻¹, providing evidence of chlorination. orgchemboulder.com Additionally, C-H stretching and bending vibrations from the methylene groups of the dioxane ring will be present. For the related compound trans-2,3-dichloro-1,4-dioxane, characteristic peaks are reported at 1160, 1115, and 1032 cm⁻¹ (C-O stretches) and 670 cm⁻¹ (C-Cl stretch). orgsyn.org

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity |

| 2990 - 2880 | C-H | Stretch | Medium-Strong |

| 1460 - 1450 | C-H | Bend (Scissoring) | Medium |

| 1300 - 1150 | C-H | Wag (-CH₂X) | Variable |

| 1150 - 1050 | C-O-C | Asymmetric/Symmetric Stretch | Strong |

| 850 - 550 | C-Cl | Stretch | Medium-Strong |

Reference ranges adapted from general spectroscopy principles and data for related compounds. orgsyn.orgorgchemboulder.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₄H₇ClO₂) is 122.55 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: one at m/z 122 (for the ³⁵Cl isotope) and an M+2 peak at m/z 124 (for the ³⁷Cl isotope), with a characteristic intensity ratio of approximately 3:1.

The fragmentation pattern would be influenced by the stable ether ring and the chlorine substituent. Common fragmentation pathways for 1,4-dioxane itself include the loss of formaldehyde (B43269) (CH₂O, 30 Da) and ethylene (B1197577) (C₂H₄, 28 Da), leading to prominent peaks at m/z 58 and other smaller fragments. docbrown.inforesearchgate.net For this compound, fragmentation would likely involve:

Loss of a chlorine radical (Cl•) to give a fragment at m/z 87.

Ring cleavage followed by loss of small neutral molecules like formaldehyde or chloroacetaldehyde.

Alpha-cleavage adjacent to the ether oxygen atoms.

Table 5: Postulated Mass Spectral Fragments for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 124 | [C₄H₇³⁷ClO₂]⁺ | Molecular ion (³⁷Cl isotope) |

| 122 | [C₄H₇³⁵ClO₂]⁺ | Molecular ion (³⁵Cl isotope) |

| 87 | [C₄H₇O₂]⁺ | Loss of •Cl from M⁺ |

| 58 | [C₂H₄O₂]⁺ or [C₃H₆O]⁺ | Ring cleavage, loss of C₂H₃Cl or CHClO |

| 57 | [C₃H₅O]⁺ | Loss of H from m/z 58 |

| 49 | [CH₂Cl]⁺ | Cleavage of the C-C bond adjacent to chlorine |

Note: This table represents predicted fragmentation based on general principles of mass spectrometry and known patterns of related compounds. docbrown.infonsf.gov

Environmental Research Perspectives on Chlorinated Cyclic Ethers

2-Chloro-1,4-dioxane as a Model Compound for Studying Chlorinated Ethers in Biological Systems

This compound serves as a significant model compound for investigating the behavior of chlorinated ethers within biological systems. As a derivative of the well-studied environmental contaminant 1,4-dioxane (B91453), its structure provides a basis for comparative analysis. The substitution of a chlorine atom at the 2-position introduces notable electronic and steric effects that change its chemical reactivity and physical characteristics compared to the parent 1,4-dioxane molecule. The presence of the chlorine atom, an electron-withdrawing group, alongside the ether oxygen atoms, creates a unique chemical profile that favors specific reactions, such as electrophilic reactions, and influences its interactions with biological molecules and macromolecules. scbt.com Studying its degradation and biological interactions helps elucidate the broader principles governing how chlorinated cyclic ethers are processed and transformed by living organisms.

Theoretical and Mechanistic Research on Halogenated Dioxane Degradation

Research into the degradation of halogenated dioxanes like this compound often uses the extensive knowledge of 1,4-dioxane as a foundation, focusing on how the halogen substituent alters degradation pathways. The primary destructive processes in the environment are biodegradation and photodegradation.

The biodegradation of cyclic ethers is profoundly influenced by the presence or absence of oxygen. For 1,4-dioxane, and by extension its chlorinated derivatives, aerobic conditions are overwhelmingly favored for effective biological breakdown. enviro.wikiitrcweb.org

Aerobic Conditions: Under aerobic conditions, microorganisms can degrade cyclic ethers through metabolic or cometabolic pathways. enviro.wiki Metabolism involves organisms using the compound as a direct source of carbon and energy, whereas cometabolism is the fortuitous degradation of a compound by enzymes produced for the metabolism of another primary substrate. enviro.wikiclu-in.org The primary mechanism for aerobic 1,4-dioxane degradation is initiated by powerful oxygenase enzymes that hydroxylate the ring, making it unstable and leading to ring cleavage. itrcweb.orgnih.gov For this compound, this process would likely be the principal biodegradation route. However, the presence of the chlorine atom can influence the reaction, potentially being a site for initial enzymatic attack via dehalogenation or by sterically hindering the typical hydroxylation sites. asm.org Furthermore, the co-occurrence of other chlorinated solvents, which is common at contaminated sites, can significantly inhibit the biodegradation of dioxane. acs.orgacs.org Studies on Pseudonocardia dioxanivorans CB1190, a model dioxane-degrading bacterium, have shown that chlorinated solvents like 1,1-dichloroethene (1,1-DCE) and trichloroethene (TCE) can inhibit degradation. acs.org

Anaerobic Conditions: In contrast, the anaerobic biodegradation of 1,4-dioxane is reported to be extremely slow or insignificant in most environments. enviro.wikiitrcweb.org While reductive dechlorination is a major anaerobic pathway for many chlorinated solvents like PCE and TCE, clu-in.org its effectiveness for a chlorinated ether like this compound is less certain. Some research has pointed to the possibility of anaerobic degradation under specific conditions, such as in the presence of iron-reducing bacteria or via indirect chemical reactions driven by microbial activity, but these processes are not considered primary attenuation pathways. enviro.wiki For a mixed contamination scenario, oxygen-poor conditions that favor the anaerobic degradation of chlorinated co-contaminants would likely lead to the persistence of the cyclic ether component. itrcweb.org

| Condition | Primary Mechanism | Key Factors & Findings | Relevance to this compound |

|---|---|---|---|

| Aerobic | Metabolic or Cometabolic Oxidation | Requires dissolved oxygen. itrcweb.org Primarily driven by monooxygenase enzymes. nih.gov Can be inhibited by co-contaminating chlorinated solvents. acs.org | Considered the principal biodegradation pathway. The chlorine atom may affect enzyme affinity and degradation rate. |

| Anaerobic | Generally Recalcitrant | Degradation is extremely slow or does not occur in most environments. enviro.wiki Some evidence exists for degradation by iron-reducing bacteria or microbially-driven chemical reactions. enviro.wiki | Not expected to be a significant natural attenuation process. May persist in anaerobic zones where other chlorinated solvents are degrading. |

Monooxygenase enzymes are central to the aerobic biodegradation of 1,4-dioxane and, by extension, its halogenated derivatives. itrcweb.orgnih.gov These enzymes catalyze the initial step of inserting an oxygen atom into the molecule, which destabilizes the ring and initiates the degradation cascade. nih.gov

Several types of soluble di-iron monooxygenases (SDIMOs) have been identified as capable of transforming 1,4-dioxane, often induced by the presence of specific substrates:

Tetrahydrofuran (B95107) Monooxygenase (THM): Found in bacteria like Pseudonocardia dioxanivorans CB1190 and Pseudonocardia tetrahydrofuranoxydans K1, this enzyme is induced by and degrades tetrahydrofuran (THF) and 1,4-dioxane. nih.govresearchgate.net

Propane (B168953) Monooxygenase (PRM): Expressed by various bacteria including some Mycobacterium and Azoarcus species, PRM is induced by propane and can cometabolize 1,4-dioxane. mdpi.comserdp-estcp.mil Research indicates that PRM may have a higher affinity for dioxane and greater resistance to inhibition by chlorinated solvents compared to THM. mdpi.comserdp-estcp.mil

Toluene (B28343) Monooxygenases (TMO): Certain bacteria, such as Pseudomonas mendocina KR1, express toluene monooxygenases that can cometabolically degrade 1,4-dioxane. berkeley.edu

The presence of chlorinated solvents, which often co-contaminate sites with 1,4-dioxane, has a significant impact on enzyme activity. These solvents can act as inhibitors, with studies showing that 1,1-DCE is a particularly potent inhibitor of 1,4-dioxane biodegradation, followed by cis-1,2-dichloroethene (cDCE) and TCE. acs.orgenviro.wiki The inhibition can be due to competitive binding at the enzyme's active site or noncompetitive mechanisms that alter the enzyme's structure. mdpi.comberkeley.edu This enzymatic inhibition is a critical factor when assessing the natural attenuation potential at sites contaminated with mixtures of dioxane and chlorinated solvents.

| Enzyme Type | Example Inducer(s) | Known Dioxane-Degrading Strains | Interaction with Chlorinated Solvents |

|---|---|---|---|

| Tetrahydrofuran Monooxygenase (THM) | Tetrahydrofuran (THF), 1,4-Dioxane | Pseudonocardia dioxanivorans CB1190, Pseudonocardia K1 | Activity can be inhibited by TCE, 1,1-DCE, and TCA. acs.orgmdpi.com |

| Propane Monooxygenase (PRM) | Propane, Ethane, Isobutane | Mycobacterium dioxanotrophicus PH-06, Azoarcus sp. DD4 | Shows higher resistance to inhibition by chlorinated solvents compared to THM. mdpi.comserdp-estcp.mil Can co-oxidize 1,1-DCE. asm.org |

| Toluene Monooxygenase (TMO) | Toluene | Pseudomonas mendocina KR1 | Inhibited by TCA and DCE; inhibition can be mixed (reversible) or competitive (irreversible) depending on the strain. berkeley.edu |

Photodegradation represents a significant abiotic pathway for the destruction of organic compounds in surface waters and the atmosphere. For cyclic ethers like 1,4-dioxane, direct photolysis by sunlight is not expected to be a major process because the molecule is a weak absorber of UV light. itrcweb.org However, indirect photodegradation can occur readily. itrcweb.org

This process is driven by the interaction with highly reactive species generated by sunlight in natural waters, primarily hydroxyl radicals (•OH). itrcweb.orghumboldt.edu Dissolved organic matter in water absorbs sunlight and produces these radicals, which can then attack and break down contaminant molecules. humboldt.edu

For chlorinated compounds like this compound, this pathway is particularly relevant. Research on other chlorinated organic pollutants shows that sunlight can effectively degrade them through reactions with hydroxyl radicals and hydrated electrons (e-aq), which can lead to the abstraction of chlorine atoms. humboldt.edunih.gov The presence of a carbon-chlorine bond can make a molecule more susceptible to photolytic degradation. Studies on other classes of chlorinated persistent organic pollutants have found that photodegradation rates can increase with a higher number of chlorine atoms. acs.orgnih.gov Therefore, it is probable that this compound would be degraded via indirect photolysis, with reactive species like •OH attacking the molecule, potentially at the carbon-chlorine bond, initiating its breakdown into smaller, less complex intermediates. humboldt.eduresearchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,1,1-Trichloroethane | TCA |

| 1,1-Dichloroethene | 1,1-DCE |

| 1,2-Dichloroethane | 1,2-DCA |

| cis-1,2-Dichloroethene | cDCE |

| Diethylene glycol | DEG |

| Ethylene (B1197577) glycol | - |

| Glycolic acid | - |

| Oxalic acid | - |

| Tetrachloroethene | PCE |

| Tetrahydrofuran | THF |

| Trichloroethene | TCE |

| Vinyl chloride | VC |

Polymer Science Research Utilizing 2 Chloro 1,4 Dioxane and Its Derivatives

Role as a Precursor in Polymer Production

2-Chloro-1,4-dioxane is a chlorinated derivative of 1,4-dioxane (B91453), and its chemical behavior is marked by the presence of a reactive chlorine atom. This feature designates it as a reactive intermediate in various organic syntheses. In the context of polymer science, it is utilized in the production of polymers and other industrial chemicals, primarily by serving as a building block for more complex molecules that may then be used in polymerization processes.

The chlorine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups. This reactivity suggests its potential role in the synthesis of specialized monomers. For instance, a related compound, 2-(hydroxymethyl)-1,4-dioxane, is used as a monomer in the synthesis of certain polymers. lookchem.com While direct polymerization of this compound is not commonly documented, its ability to undergo chemical transformation makes it a potential precursor to functional monomers tailored for specific polymer architectures. An analogous monomer, 2-Chloro-ε-caprolactone, is used in ring-opening polymerization to create a chloride-functionalized polymer backbone, which can then be used to synthesize graft co-polymers or be modified with other molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

Current synthesis of 2-Chloro-1,4-dioxane often involves methods like the radical chlorination of 1,4-dioxane (B91453) or the dehydrohalogenation of 2-chloro-2'-hydroxydiethyl ether. These methods typically lack stereocontrol, resulting in a racemic mixture of enantiomers. The development of novel stereoselective synthetic pathways is a critical future research direction.

Achieving high stereoselectivity would allow for the synthesis of enantiomerically pure this compound, which is essential for several advanced applications. For instance, in pharmaceutical development and materials science, the specific three-dimensional arrangement of atoms can dramatically influence a molecule's biological activity or material properties. ontosight.ainih.gov Research could focus on:

Asymmetric Catalysis: Employing chiral catalysts to guide the chlorination of 1,4-dioxane or the cyclization of precursors to favor the formation of one stereoisomer over the other.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as derivatives of tartaric acid, to construct the chiral dioxane ring system. mdpi.com

Enzymatic Resolutions: Using enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

The development of such methods would parallel advances seen in the stereoselective synthesis of other complex dioxane derivatives, such as nucleotide analogues and pharmacologically active agents. nih.govbeilstein-journals.org

Deeper Computational Modeling of Reactivity and Interactions

While this compound is known to be a reactive intermediate, a detailed, quantitative understanding of its electronic structure, reaction mechanisms, and intermolecular interactions is still emerging. Deeper computational modeling represents a powerful, non-empirical approach to elucidate these properties. Future research should leverage advanced quantum chemical calculations and molecular dynamics simulations to explore:

Reaction Pathway Analysis: Modeling transition states and activation energies for key reactions, such as nucleophilic substitution at the chlorinated carbon and elimination reactions that form 2,3-dihydro-1,4-dioxine.

Conformational Analysis: Investigating the preferred three-dimensional structures and the energy barriers between different chair and boat conformations, which influence reactivity. scilit.com

Intermolecular Forces: Using methods like Symmetry-Adapted Perturbation Theory (SAPT) to quantify the nature and strength of non-covalent interactions (e.g., hydrogen bonding, halogen bonding) with solvents, reagents, or biological macromolecules. scilit.comunimi.it

Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, Raman) to aid in the interpretation of experimental results and the identification of transient species. aip.org

Such computational studies, similar to those performed on other halogenated ethers, would provide fundamental insights that can guide synthetic efforts and predict the compound's behavior in various environments. aip.orgdiva-portal.org

Table 1: Potential Computational Chemistry Approaches for this compound Research

| Computational Method | Research Application | Potential Insights | Relevant Precedent Studies |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Pathway Analysis | Calculation of activation energies, transition state geometries, and reaction thermodynamics. | Halogenated ether radical cations diva-portal.org, Halogenated volatile anesthetics aip.org |

| Molecular Dynamics (MD) Simulations | Environmental Interactions & Solvation | Modeling behavior in aqueous solutions and complex mixtures; understanding adsorption on surfaces. | 1,4-Dioxane in water/zeolite systems researchgate.net |

| Symmetry-Adapted Perturbation Theory (SAPT) | Non-covalent Interaction Analysis | Quantification of electrostatic, induction, dispersion, and exchange-repulsion forces. | Halogenated bridged ethers unimi.it |

| Ab initio methods (e.g., MP2, Coupled Cluster) | High-Accuracy Benchmarking & Spectroscopic Prediction | Provides highly accurate energies for calibrating DFT results; predicts NMR and vibrational spectra. | Halogenated ethers aip.org, Molecular systems diva-portal.org |

Exploration of New Derivatization Strategies for Advanced Materials

The chlorine atom in this compound serves as a versatile chemical handle for derivatization. It can be replaced through nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups. This capability opens the door to creating novel dioxane-based molecules for advanced materials. Future research should focus on:

Polymer Synthesis: Using derivatized this compound as a monomer or cross-linking agent to create new polymers with tailored properties, such as thermal stability, chemical resistance, or specific optical characteristics. ontosight.aiontosight.ai

Metal-Organic Frameworks (MOFs): Designing and synthesizing functionalized dioxane ligands that can be incorporated into MOFs for applications in gas storage, catalysis, or chemical sensing. smolecule.com

Biomaterials: Developing nucleotide or amino acid analogues based on the this compound scaffold for applications in drug delivery or diagnostics. mdpi.comnih.gov The stability of the dioxane ring could offer advantages over natural sugar moieties. mdpi.com

Functional Ligands: Creating new ligands for organometallic chemistry by reacting this compound with phosphines, amines, or other coordinating groups.

The exploration of these derivatization strategies could lead to a new class of materials leveraging the unique structural features of the 1,4-dioxane ring. mdpi.com

Mechanistic Studies of Environmental Transformation in Complex Matrices

Understanding the fate of this compound in the environment is crucial, especially given the persistence of its parent compound, 1,4-dioxane. researchgate.net The compound's reactivity suggests it is likely transient in the environment, but the specific transformation pathways and products in complex matrices (e.g., groundwater co-contaminated with other chemicals) are not well understood. Research in this area should investigate:

Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the enzymatic mechanisms involved. Studies on other chlorinated ethers suggest pathways may involve initial hydroxylation to form unstable hemiacetals or other reactions preceding ether bond cleavage. nih.govoup.com

Co-contaminant Effects: Studying how the presence of other common pollutants, such as chlorinated solvents (e.g., TCE), affects the rate and mechanism of this compound's degradation. Research on 1,4-dioxane has shown that certain chlorinated solvents can inhibit its biodegradation. acs.orgenviro.wiki

Abiotic Degradation: Quantifying the rates of abiotic transformation processes like hydrolysis and elimination under various environmental conditions (pH, temperature).

Atmospheric Chemistry: Investigating the reaction mechanisms with atmospheric oxidants like hydroxyl radicals and chlorine atoms, which is a key degradation pathway for other cyclic ethers. rsc.org

These mechanistic studies are essential for developing accurate environmental fate models and effective remediation strategies for sites contaminated with chlorinated ethers.

Table 2: Key Research Questions in the Environmental Transformation of this compound

| Research Area | Key Question | Experimental/Theoretical Approach |

|---|---|---|

| Biodegradation | What microbial pathways are responsible for breaking down this compound? | Microcosm studies with environmental samples; isolation of degrading bacteria; enzyme assays. |

| Co-contaminant Interactions | Does the presence of trichloroethylene (B50587) (TCE) or other solvents inhibit or enhance its degradation? | Kinetics studies in mixed-contaminant systems; gene expression analysis (e.g., RT-qPCR) of microbial stress and metabolic genes. acs.orgenviro.wiki |

| Abiotic Transformation | What is the half-life of this compound in water due to hydrolysis and elimination? | Laboratory kinetic studies under controlled pH and temperature; product identification using GC-MS. |

| Atmospheric Fate | How does this compound react with atmospheric radicals, and what are the products? | Smog chamber experiments; computational modeling of reaction kinetics and mechanisms. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.